Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl-
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Overview
Description
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- is a chemical compound with the molecular formula C14-H12-N2-O3-S and a molecular weight of 288.34. It is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- involves multiple steps. One common synthetic route includes the reaction of benzenebutanamide with thiazole derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Scientific Research Applications
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- can be compared with similar compounds such as:
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl): This compound has a similar structure but differs in the substituent on the nitrogen atom.
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-4H-1,2,4-triazol-4-yl: Another similar compound with a different substituent on the nitrogen atom. The uniqueness of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- lies in its specific substituent, which imparts distinct chemical and biological properties.
Properties
CAS No. |
130421-42-0 |
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Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2,4-dioxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H12N2O3S/c1-9-2-4-10(5-3-9)11(17)8-12(18)13(19)16-14-15-6-7-20-14/h2-7H,8H2,1H3,(H,15,16,19) |
InChI Key |
MHRKRQIXQBVWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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